molecular formula C5H4ClF3N4 B1615587 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine CAS No. 709-57-9

6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B1615587
CAS No.: 709-57-9
M. Wt: 212.56 g/mol
InChI Key: ZJMHKSNURAZUDJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, which are crucial in the synthesis of pyrimidine-based libraries . The compound’s interaction with enzymes and proteins often involves the formation of covalent bonds, leading to the inhibition or activation of specific biochemical pathways. For instance, it can act as an inhibitor for certain enzymes involved in nucleotide synthesis, thereby affecting cellular metabolism and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to alterations in cell function and behavior. For example, it may inhibit the activity of kinases involved in cell cycle regulation, resulting in cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with target enzymes results in the modulation of their activity, which can have downstream effects on cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy in biochemical assays. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, the compound can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the animal.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect the activity of enzymes involved in nucleotide synthesis, leading to changes in metabolite levels and metabolic flux . Additionally, it can modulate the activity of enzymes involved in detoxification pathways, influencing the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound in specific regions.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be sequestered in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.

    Substitution Reaction: The chlorine atoms at the 4th and 6th positions are substituted with amino groups using ammonia or other amine sources under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2nd position through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles under reflux conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyrazine
  • 4,6-Dichloro-2-methylthiopyrimidine

Uniqueness

6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N4/c6-2-1(10)3(11)13-4(12-2)5(7,8)9/h10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHKSNURAZUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288494
Record name 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-57-9
Record name NSC56144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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